Cas no 1170783-74-0 ((2-Bromo-5-methoxyphenyl)methanamine hydrochloride)

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 2-bromo-5-methoxy-, hydrochloride (1:1)
- 1-(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1:1)
- (2-bromo-5-methoxyphenyl)methanamine hydrochloride
- (2-bromo-5-methoxyphenyl)methanamine HCl
- (2-bromo-5-methoxyphenyl)methanaminehydrochloride
- NE56269
- Benzenemethanamine, 2-bromo-5-methoxy-, hydrochlor
- Z451350504
- AKOS015849247
- 2-Bromo-5-methoxybenzylamine HCl
- AS-67994
- 1-(2-BROMO-5-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE
- CS-0131611
- MFCD11045216
- (2-bromo-5-methoxyphenyl)methanamine;hydrochloride
- EN300-44181
- Y11539
- A1-16474
- 1170783-74-0
- 996-454-0
- (2-Bromo-5-methoxyphenyl)methanamine hydrochloride
-
- MDL: MFCD11045216
- インチ: 1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H
- InChIKey: DAWUKXMJWDGEFB-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])N([H])[H])OC([H])([H])[H].Cl[H]
計算された属性
- せいみつぶんしりょう: 250.97125g/mol
- どういたいしつりょう: 250.97125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B417563-250mg |
(2-Bromo-5-methoxyphenyl)methanamine Hydrochloride |
1170783-74-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-44181-0.25g |
(2-bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95.0% | 0.25g |
$38.0 | 2025-03-15 | |
Enamine | EN300-44181-0.5g |
(2-bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95.0% | 0.5g |
$60.0 | 2025-03-15 | |
Enamine | EN300-44181-0.05g |
(2-bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
Enamine | EN300-44181-0.1g |
(2-bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95.0% | 0.1g |
$26.0 | 2025-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP834-100mg |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95+% | 100mg |
1607CNY | 2021-05-07 | |
Ambeed | A993096-100mg |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 95+% | 100mg |
$24.0 | 2024-04-26 | |
abcr | AB547617-250mg |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride; . |
1170783-74-0 | 250mg |
€128.10 | 2024-04-20 | ||
abcr | AB547617-1g |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride; . |
1170783-74-0 | 1g |
€314.30 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202251-1g |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |
1170783-74-0 | 97% | 1g |
¥1791.00 | 2024-08-09 |
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
(2-Bromo-5-methoxyphenyl)methanamine hydrochlorideに関する追加情報
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS No. 1170783-74-0): An Overview
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS No. 1170783-74-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-bromo-5-methoxybenzylamine hydrochloride, is a derivative of benzylamine, characterized by the presence of a bromo and methoxy substituent on the phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it an attractive candidate for various chemical and biological studies.
The structure of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is well-defined, with a molecular formula of C9H12BrNO·HCl and a molecular weight of approximately 246.16 g/mol. The bromo substituent provides the molecule with unique reactivity and selectivity properties, while the methoxy group imparts additional stability and solubility. These characteristics make it an ideal starting material for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
In recent years, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has gained attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of bioactive compounds. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride demonstrated potent anti-inflammatory activity in vitro, suggesting its potential use in the treatment of inflammatory diseases.
Beyond its direct biological applications, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is also used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional group versatility make it a valuable starting material for various chemical transformations. For example, it can be used in coupling reactions to introduce additional functional groups or to form more complex aromatic structures. This flexibility has led to its widespread use in the development of new drugs and therapeutic agents.
The synthetic routes to produce (2-Bromo-5-methoxyphenyl)methanamine hydrochloride are well-documented in the literature. One common method involves the reaction of 2-bromo-5-methoxybenzaldehyde with ammonia followed by reduction to form the amine. The resulting free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or a concentrated HCl solution. This process yields high-purity product suitable for both research and industrial applications.
In addition to its synthetic utility, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has been studied for its potential as a ligand in metal complexes. Research has shown that it can form stable complexes with various metal ions, which have applications in catalysis and materials science. For example, a study published in the Inorganic Chemistry Communications in 2020 reported that complexes formed with this ligand exhibited enhanced catalytic activity in hydrogenation reactions.
The safety profile of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate safety measures should be followed to minimize exposure risks. These include using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in sealed containers away from incompatible materials.
In conclusion, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS No. 1170783-74-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for the synthesis of bioactive compounds and metal complexes. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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